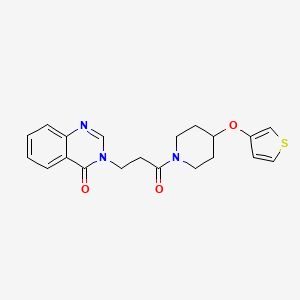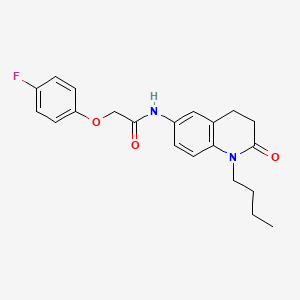![molecular formula C11H13N3OS B2593919 [3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea CAS No. 99857-07-5](/img/structure/B2593919.png)
[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea (MPPTA) is an organosulfur compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 181-183°C and a molecular weight of 208.26 g/mol. MPPTA is a versatile compound that can be used for a variety of laboratory and scientific applications, including synthesis, biochemical and physiological effects, and mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Molecular Docking and DNA Binding
A compound closely related to [3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea was synthesized and investigated for its molecular docking, DNA binding, cytotoxicity, and theoretical studies. The study revealed the compound's ability to bind with B-DNA, showing significant binding energy and potential interactions with DNA strands. The cytotoxic nature of the compound was assessed against specific cell lines, showing promising results which were in good agreement with theoretical predictions (Mushtaque et al., 2016).
Anticancer Activity
Another study focused on thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, designed as potential antitumor agents. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited significant cytotoxic activity, suggesting their potential as novel anticancer agents. The study also included structure-activity relationship (SAR) analysis, molecular docking against VEGFR-2, and ADMET prediction, highlighting the compounds' potential therapeutic applications (Parmar et al., 2021).
Synthesis and Characterization
Research has also been conducted on the synthesis, characterization, and quantum chemical analyses of thiourea derivatives, including 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea. These studies provide insights into the compounds' structures and potential biological applications. For instance, one study evaluated the cytotoxicity and cell cycle analysis of such a compound, revealing its non-toxic nature against specific cell lines and its ability to induce cell cycle arrest (Mushtaque et al., 2017).
Structural Characterization and Biological Evaluation
Further research includes the structural characterization of copper(II) complexes containing thiourea derivatives and their precursor molecular structures. These studies not only provide detailed insights into the compounds' molecular structures but also explore their potential biological applications, including antimicrobial and antifungal activities (Tadjarodi et al., 2007).
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)prop-2-enylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-10-6-4-9(5-7-10)3-2-8-13-14-11(12)16/h2-8H,1H3,(H3,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNREOSBWPYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)


![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)
![N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2593852.png)

![(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2593855.png)
